

DIPROPOXY-P-TOLUIDINE: A Technical Guide for Chemical Intermediates in Organic Synthesis

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Compound of Interest

Compound Name: DIPROPOXY-P-TOLUIDINE

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This in-depth technical guide provides a comprehensive overview of N,N-Bis(2-hydroxypropyl)-p-toluidine (also known as **Dipropoxy-p-toluidine**), a versatile chemical intermediate in organic synthesis. This document details its chemical properties, synthesis, and significant applications, with a focus on its role as a polymerization accelerator.

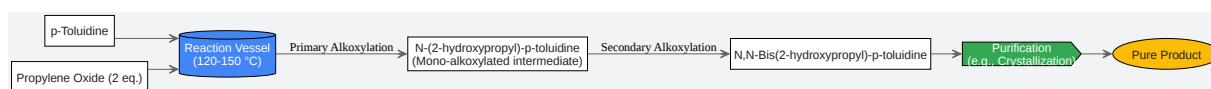
Chemical and Physical Properties

N,N-Bis(2-hydroxypropyl)-p-toluidine is a tertiary amine characterized by a p-toluidine core functionalized with two hydroxypropyl groups. These structural features contribute to its utility as a curing agent and accelerator in various chemical processes.

Property	Value
CAS Number	38668-48-3
Molecular Formula	C ₁₃ H ₂₁ NO ₂
Molecular Weight	223.31 g/mol
Appearance	White to pale brown solid
Melting Point	60 - 63 °C
Boiling Point	389.0 ± 32.0 °C (Predicted)
Density	1.086 ± 0.06 g/cm ³ (Predicted)
Solubility	Sparingly soluble in DMSO and methanol.
Synonyms	N,N-Bis(2-hydroxypropyl)-p-toluidine, 1,1'-((4-Methylphenyl)imino)bis(2-propanol), Diisopropanol-p-toluidine

Synthesis of N,N-Bis(2-hydroxypropyl)-p-toluidine

The primary industrial synthesis of N,N-Bis(2-hydroxypropyl)-p-toluidine involves the alkoxylation of p-toluidine with propylene oxide. The reaction proceeds in two steps: a primary and a secondary alkoxylation, leading to the di-substituted product.[1]



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Figure 1. Synthetic workflow for N,N-Bis(2-hydroxypropyl)-p-toluidine.

Detailed Experimental Protocol (Representative)

The following protocol is a representative procedure based on established chemical principles for the synthesis of N,N-Bis(2-hydroxypropyl)-p-toluidine, as specific, detailed published procedures are not readily available.

Materials:

- p-Toluidine
- Propylene oxide
- A suitable reaction solvent (optional, e.g., toluene)
- Apparatus for heating under reflux with a sealed system

Procedure:

- In a flame-dried, round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, place p-toluidine.
- Heat the flask to 120-150 °C to melt the p-toluidine.^[2]
- Slowly add propylene oxide (2.2 equivalents) to the molten p-toluidine via the dropping funnel over a period of 2-3 hours. Caution: The reaction is exothermic. Maintain strict temperature control to prevent runaway reactions and the formation of polypropylene glycol, which can occur at temperatures above 80°C.^[1]
- After the addition is complete, continue to stir the reaction mixture at 120-150 °C for an additional 4-6 hours to ensure complete reaction.
- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Once the reaction is complete, allow the mixture to cool to room temperature.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) to yield the pure N,N-Bis(2-hydroxypropyl)-p-toluidine as a white to off-white solid.

Quantitative Data (Expected):

Parameter	Value
Yield	70-85% (Typical for similar reactions)
Purity	>98% (After recrystallization)

Spectroscopic Characterization (Predicted)

While experimental spectra for N,N-Bis(2-hydroxypropyl)-p-toluidine are not widely available in public databases, the following are predicted chemical shifts (^1H NMR) and characteristic IR absorption bands based on its structure.

 ^1H NMR (CDCl_3 , 400 MHz):

- δ 7.0-7.2 (d, 2H): Aromatic protons ortho to the nitrogen.
- δ 6.6-6.8 (d, 2H): Aromatic protons meta to the nitrogen.
- δ 3.8-4.2 (m, 2H): $-\text{CH}(\text{OH})$ protons.
- δ 3.2-3.6 (m, 4H): $-\text{N}-\text{CH}_2-$ protons.
- δ 2.2-2.3 (s, 3H): $-\text{CH}_3$ protons on the aromatic ring.
- δ 1.1-1.3 (d, 6H): $-\text{CH}(\text{OH})\text{CH}_3$ protons.

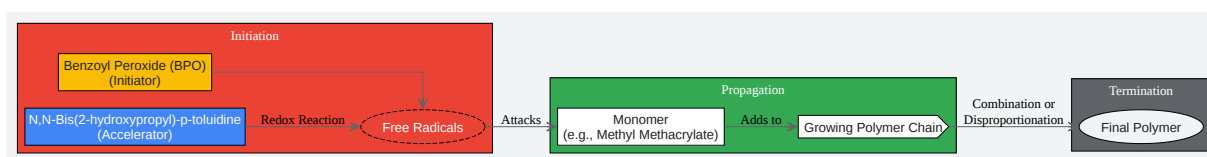
IR (KBr, cm^{-1}):

- 3300-3500 (broad): O-H stretch (hydroxyl groups).
- 2850-2970: C-H stretch (aliphatic).
- 1610, 1510: C=C stretch (aromatic ring).
- 1100-1250: C-N stretch.
- 1000-1100: C-O stretch.

Application as a Polymerization Accelerator

N,N-Bis(2-hydroxypropyl)-p-toluidine is a highly effective accelerator in redox initiation systems for the free-radical polymerization of monomers like acrylates and methacrylates.[1] It is commonly used in conjunction with an organic peroxide, such as benzoyl peroxide (BPO), particularly in applications requiring room temperature curing, such as in dental composites, bone cements, and adhesives.[1][3]

The mechanism involves a redox reaction between the tertiary amine (the accelerator) and the peroxide (the initiator). The amine's lone pair of electrons attacks the weak O-O bond of the peroxide, leading to its cleavage and the formation of free radicals that initiate the polymerization chain reaction.



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Figure 2. Redox-initiated polymerization mechanism.

Experimental Protocol: Bulk Polymerization of Methyl Methacrylate (MMA)

This protocol describes the use of an N,N-dialkyl-p-toluidine as an accelerator for the room temperature polymerization of methyl methacrylate, a common application for this class of compounds.

Materials:

- Methyl methacrylate (MMA), inhibitor removed

- Benzoyl peroxide (BPO)
- N,N-Bis(2-hydroxypropyl)-p-toluidine
- Test tube or small vial
- Thermometer or thermocouple

Procedure:

- In a test tube, dissolve benzoyl peroxide (e.g., 0.5-1.0 wt% relative to the monomer) in methyl methacrylate monomer.
- Once the BPO is fully dissolved, add N,N-Bis(2-hydroxypropyl)-p-toluidine (e.g., 0.5-1.0 wt% relative to the monomer). The ratio of accelerator to initiator can be varied to control the polymerization rate.
- Mix the components thoroughly. The polymerization will begin at room temperature.
- Place a thermometer in the mixture to monitor the exotherm. The temperature will rise as the polymerization proceeds.
- The mixture will become more viscous and eventually solidify into poly(methyl methacrylate) (PMMA). The time to solidification (gel time) and the peak exotherm temperature are key parameters to record.

Expected Observations:

- An increase in viscosity as the polymer chains grow.
- A significant temperature increase (exotherm) due to the heat of polymerization.
- Solidification of the monomer into a solid polymer.

Other Applications

Beyond its primary role in polymerization, N,N-Bis(2-hydroxypropyl)-p-toluidine serves as an intermediate in the synthesis of various organic molecules, including:

- **Dyes and Pigments:** The aromatic amine core is a common structural motif in colorants.
- **Specialty Chemicals:** It can be a building block for more complex molecules with specific functionalities.[4]
- **Pharmaceutical Intermediates:** While less common, it can be used in the synthesis of certain active pharmaceutical ingredients.[2]
- **Corrosion Inhibitors:** The nitrogen and oxygen atoms can coordinate to metal surfaces, providing a protective layer.[5]

Safety and Handling

N,N-Bis(2-hydroxypropyl)-p-toluidine should be handled with care in a well-ventilated laboratory, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

This technical guide provides a foundational understanding of N,N-Bis(2-hydroxypropyl)-p-toluidine for its application in organic synthesis and materials science. Further research into specific reaction kinetics and optimization for particular applications is encouraged for advanced implementation.

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